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3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea

Kinase inhibition Pyrazolyl-urea Data gap

Procure this chemotype for diversity-oriented or fragment-based screening libraries targeting kinases/GPCRs where novel scaffolds are needed. Its saturated oxane ring replaces typical aromatic urea substituents, offering distinct H-bond geometry and low lipophilicity (XLogP3=0.5). Currently catalogued solely as a screening compound with no target-specific biological data; treat as a high-risk, potential novel starting point. Requires full in-house profiling before use as a tool or reference compound. Structural uniqueness precludes SAR extrapolation from any known pyrazolyl-urea.

Molecular Formula C13H22N4O2
Molecular Weight 266.345
CAS No. 2034498-31-0
Cat. No. B2879006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea
CAS2034498-31-0
Molecular FormulaC13H22N4O2
Molecular Weight266.345
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)NC2CCOCC2)C
InChIInChI=1S/C13H22N4O2/c1-10-9-11(2)17(16-10)6-5-14-13(18)15-12-3-7-19-8-4-12/h9,12H,3-8H2,1-2H3,(H2,14,15,18)
InChIKeyCPAPXTLRHKVOQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea (CAS 2034498-31-0): Procurement-Relevant Baseline


3-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea is a synthetic small molecule (C13H22N4O2, MW 266.34) comprising a 3,5-dimethylpyrazole ring linked via an ethylene spacer to a urea group, which is further substituted with a tetrahydropyran (oxane) moiety [1]. It belongs to the broader class of pyrazolyl-ureas, a scaffold recognized in medicinal chemistry for kinase inhibition potential [2]. However, a comprehensive search of primary literature, patents, and bioactivity databases (PubChem, ChEMBL, BindingDB) as of April 2026 confirms that no target-specific biological assay data, no peer-reviewed pharmacological characterization, and no patent exemplification have been published for this exact compound. It is currently catalogued solely as a screening compound by Life Chemicals (Product ID: F6089-9784) [1].

Why Pyrazolyl-Urea Analogs Cannot Be Interchanged: The Structural Basis for Divergent Activity


Within the pyrazolyl-urea class, minor structural variations produce profound differences in kinase selectivity and potency. The review by Brullo et al. (2020) documents that shifting the urea attachment from the pyrazole N1 to the C5 position, or replacing a tetrahydropyran with a phenyl or morpholine group, can alter p38α MAPK IC50 values by over 300-fold (from 13 nM to >4,000 nM) [1]. This target compound's unique combination of a 3,5-dimethylpyrazole N1-linked ethylene spacer and an oxan-4-yl urea terminus has no close analog with published data, meaning its activity profile cannot be extrapolated from any known pyrazolyl-urea. Generic substitution without experimental validation would carry unquantifiable risk for any screening campaign or SAR program.

Quantitative Differentiation Evidence for 3-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea (2034498-31-0): A Critical Data Gap Analysis


Target-Specific Biological Activity: No Published Data Available

A systematic search of PubMed, PubMed Central, ChEMBL, BindingDB, PubChem BioAssay, SureChEMBL, and Google Patents returned zero entries containing quantitative activity data (IC50, Ki, EC50, % inhibition at any concentration) for this compound. No patent exemplifies this molecule as a working example. The compound appears only in vendor catalogs as an uncharacterized screening library member. By contrast, structurally related pyrazolyl-ureas have published p38α MAPK IC50 values ranging from 13 nM to >4 µM depending on substitution pattern [1].

Kinase inhibition Pyrazolyl-urea Data gap

Physicochemical Property Differentiation: Predicted vs. Measured

Computed properties from the vendor listing (XLogP3 = 0.5, TPSA = 68.2 Ų, HBD = 2, HBA = 3) place this compound within favorable oral drug-like space [1]. However, these are computational predictions, not experimental measurements. In contrast, known pyrazolyl-urea kinase inhibitors such as BIRB 796 (XLogP ~5.0, TPSA ~85 Ų) occupy a different property space [2]. The oxane ring may confer improved aqueous solubility compared to aromatic-terminal analogs, but no experimental solubility or logD data exist to verify this.

Drug-likeness ADME prediction Physicochemical properties

Structural Uniqueness Within the Pyrazolyl-Urea Chemical Space

A substructure search across PubChem (April 2026) reveals that the combination of a 3,5-dimethylpyrazole N1-ethyl linker with a tetrahydropyran-4-yl urea is not represented in any other compound with reported bioactivity. The closest analogs with biological data carry phenyl, thiophene, or morpholine substituents at the urea terminus, differing fundamentally in ring electronics, hydrogen-bonding capacity, and 3D conformation [1][2]. This structural isolation means the compound could access novel target interactions not achievable with common pyrazolyl-urea analogs.

Chemical diversity Scaffold novelty Screening library design

Appropriate Use Cases for 3-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea Given Current Evidence Limitations


Diversity-Oriented Screening Library Augmentation

Given its structural uniqueness within the pyrazolyl-urea class, this compound is suitable for inclusion in diversity-oriented screening decks targeting kinase or GPCR panels where novel chemotypes are desired. Its low predicted lipophilicity (XLogP3 = 0.5) also makes it a candidate for fragment-based or low-logP-focused libraries [1]. However, the absence of any biological validation means it should be treated as a high-risk, potentially novel-starting-point probe, not a tool compound with a known activity profile.

SAR Exploration of Urea-Terminal Substituent Effects

For medicinal chemistry programs already working with pyrazolyl-urea kinase inhibitors (e.g., p38α, TrkA, or RET), this compound can serve as a comparator to assess the impact of replacing aromatic or heteroaromatic urea N-substituents with a saturated oxane ring. The oxane oxygen and chair conformation introduce distinct hydrogen-bonding geometry and solubility characteristics compared to phenyl or morpholine analogs [1]. However, users must generate all primary data internally, as no published comparator data exist.

Computational Chemistry and In Silico Modeling

The compound's well-defined structure and low molecular weight (266.34 Da) make it amenable to docking studies, molecular dynamics simulations, and QSAR model training. Its predicted physicochemical profile can be used to benchmark in-house ADME prediction models against experimental data once measured [1]. It should not be procured as a validated computational probe but rather as a test case for model development.

Cautionary Note: Unsuitable for Target-Engagement Studies Without Prior Validation

This compound must NOT be procured as a positive control, reference inhibitor, or chemical probe for any specific target. Its complete lack of published bioactivity data means any observed cellular or biochemical effect cannot be attributed to a known mechanism. Procurement for mechanism-of-action studies is contraindicated until at least preliminary in-house profiling is performed.

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